
4-(5-Acryloxy-pentyl-1-oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Acryloxy-pentyl-1-oxy)benzoic acid is a chemical compound with the molecular formula C15H18O5. It is a derivative of benzoic acid, characterized by the presence of an acryloxy group attached to a pentyl chain, which is further connected to a benzoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 5-bromo-pentanol, followed by the acrylation of the resulting intermediate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(5-Acryloxy-pentyl-1-oxy)benzoic acid undergoes various chemical reactions, including:
Polymerization: The acryloxy group can participate in free radical polymerization, leading to the formation of polymers.
Esterification and Transesterification: The ester linkage can be modified through esterification or transesterification reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV light conditions.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used in the presence of an alcohol.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Polymerization: Polymers with varying molecular weights and properties.
Hydrolysis: 4-Hydroxybenzoic acid and 5-hydroxy-pentanol.
Scientific Research Applications
4-(5-Acryloxy-pentyl-1-oxy)benzoic acid has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for drug delivery systems.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and resins with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloxy group plays a crucial role in initiating free radical polymerization, leading to the formation of polymers with desired mechanical and chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the polymer formed.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Acryloxy-hexyl-1-oxy)benzoic acid
- 4-(4-Acryloxy-butyl-1-oxy)benzoic acid
- 4-(3-Acryloxy-propyl-1-oxy)benzoic acid
Comparison
4-(5-Acryloxy-pentyl-1-oxy)benzoic acid is unique due to its specific chain length and the position of the acryloxy group. This structural feature imparts distinct properties to the compound, such as its polymerization behavior and the mechanical properties of the resulting polymers. Compared to its analogs with different chain lengths, it offers a balance between flexibility and rigidity, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C15H18O5 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
4-(5-prop-2-enoyloxypentoxy)benzoic acid |
InChI |
InChI=1S/C15H18O5/c1-2-14(16)20-11-5-3-4-10-19-13-8-6-12(7-9-13)15(17)18/h2,6-9H,1,3-5,10-11H2,(H,17,18) |
InChI Key |
ILQMZWNFHVWTII-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCCOC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B12517525.png)
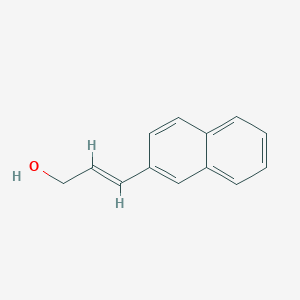
![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)
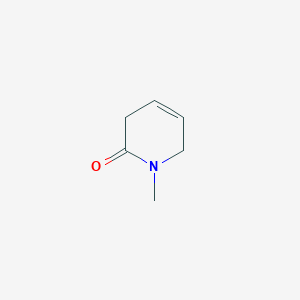
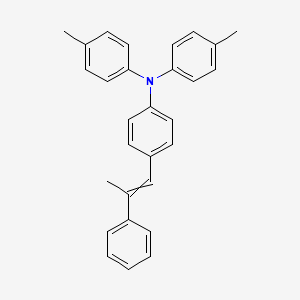

![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)
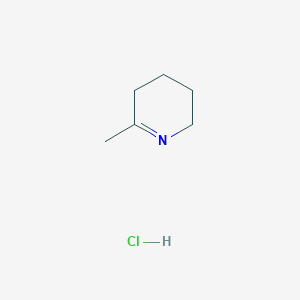
![Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl-](/img/structure/B12517561.png)
![2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-](/img/structure/B12517568.png)
![1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517574.png)
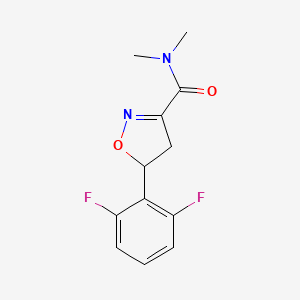
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid](/img/structure/B12517598.png)
![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)
